RO5166017

Vue d'ensemble

Description

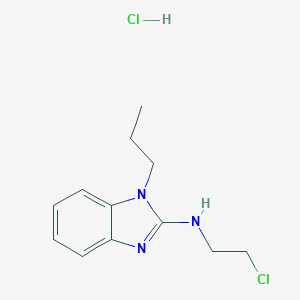

RO5166017 est un composé développé par Hoffmann-La Roche. Il agit en tant qu'agoniste puissant et sélectif pour le récepteur associé aux amines traces 1 (TAAR1), sans activité significative à d'autres cibles . Ce composé est important pour l'étude du récepteur TAAR1, car il permet d'étudier les effets purement liés au TAAR1 sans interférence d'autres cibles .

Applications De Recherche Scientifique

RO5166017 has several scientific research applications, particularly in the fields of neuroscience and pharmacology:

Neuroscience: It is used to study the role of TAAR1 in modulating monoaminergic neurotransmission.

Endocrinology: This compound has been shown to increase glucose-dependent insulin secretion, making it a potential candidate for diabetes research.

Mécanisme D'action

Target of Action

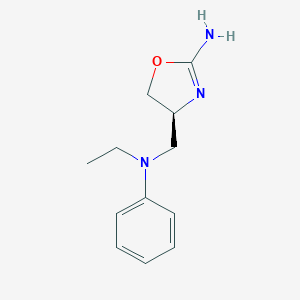

RO5166017, also known as (4S)-4-[(N-ethylanilino)methyl]-4,5-dihydro-1,3-oxazol-2-amine, is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a receptor in the TAAR family that is potently activated by trace amines . It is expressed in brain regions involved in dopaminergic, serotonergic, and glutamatergic transmission .

Mode of Action

This compound interacts with TAAR1, activating it . This activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity . It has been shown to inhibit the firing frequency of dopaminergic and serotonergic neurons in regions where TAAR1 is expressed .

Biochemical Pathways

The activation of TAAR1 by this compound affects the monoaminergic system . This includes the dopaminergic, serotonergic, and glutamatergic pathways .

Result of Action

In animal studies, this compound has been shown to prevent stress-induced hyperthermia and block dopamine-dependent hyperlocomotion . It also blocks the hyperactivity which would normally be induced by an NMDA antagonist .

Action Environment

It’s worth noting that since taar1 affects the dopamine transporter, the results of studies done in dopamine transporter knockout mice could be very different in humans .

Analyse Biochimique

Biochemical Properties

RO5166017 has shown high affinity and potent functional activity at mouse, rat, cynomolgus monkey, and human TAAR1 stably expressed in HEK293 cells . It interacts with TAAR1, a receptor that is known to modulate monoamine transmission in the brain . The interaction of this compound with TAAR1 has been found to be highly selective .

Cellular Effects

In cellular studies, this compound has been shown to inhibit the firing frequency of dopaminergic and serotonergic neurons in regions where TAAR1 is expressed . This suggests that this compound influences cell function by modulating the activity of these neurons. Furthermore, it has been found to prevent stress-induced hyperthermia and block dopamine-dependent hyperlocomotion in animal models .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to TAAR1 and modulating its activity . This interaction leads to changes in the activity of dopaminergic and serotonergic neurons, which are known to be involved in various neuropsychiatric disorders . The binding of this compound to TAAR1 also affects the desensitization rate and agonist potency at 5-HT1A receptors .

Temporal Effects in Laboratory Settings

Its effects on neuronal activity and behavior have been studied in various experimental setups .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, including dopamine transporter knockout mice . It has been shown to prevent stress-induced hyperthermia and block dopamine-dependent hyperlocomotion in these animals

Metabolic Pathways

Given its interaction with TAAR1, it is likely involved in pathways related to monoamine transmission .

Transport and Distribution

Given its interaction with TAAR1, it is likely to be distributed in regions where this receptor is expressed .

Subcellular Localization

Given its interaction with TAAR1, it is likely to be localized in regions of the cell where this receptor is present .

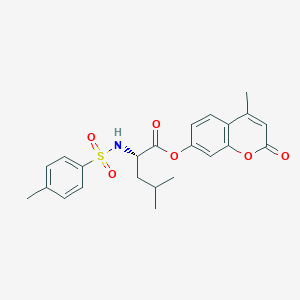

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de RO5166017 implique la formation d'un cycle oxazoline. Les étapes clés comprennent la réaction d'un composé éthyl-phényl-amino avec un précurseur approprié pour former le cycle oxazoline . Les conditions de réaction impliquent généralement l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et peuvent nécessiter une assistance ultrasonique en raison de la nature hygroscopique des solvants .

Méthodes de production industrielle

Les méthodes de production industrielle de this compound ne sont pas largement documentées dans le domaine public.

Analyse Des Réactions Chimiques

Types de réactions

RO5166017 subit principalement des réactions typiques des composés aminés et oxazolines. Celles-ci incluent :

Réduction : Des réactions de réduction peuvent se produire, en particulier au niveau du cycle oxazoline.

Substitution : Le groupe amine peut participer à des réactions de substitution avec divers électrophiles.

Réactifs et conditions communs

Les réactifs couramment utilisés dans les réactions impliquant this compound comprennent les agents oxydants, les agents réducteurs et les électrophiles. Les conditions varient en fonction de la réaction souhaitée, mais les conditions typiques impliquent l'utilisation de solvants comme le DMSO et des températures contrôlées .

Principaux produits

Les principaux produits formés à partir de réactions impliquant this compound dépendent des conditions de réaction spécifiques. Par exemple, l'oxydation peut donner des dérivés oxydés du cycle oxazoline, tandis que les réactions de substitution peuvent donner divers produits aminés substitués .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines des neurosciences et de la pharmacologie :

Neurosciences : Il est utilisé pour étudier le rôle du TAAR1 dans la modulation de la neurotransmission monoaminergique.

Endocrinologie : This compound a montré qu'il augmentait la sécrétion d'insuline dépendante du glucose, ce qui en fait un candidat potentiel pour la recherche sur le diabète.

Mécanisme d'action

This compound exerce ses effets en activant sélectivement le récepteur associé aux amines traces 1 (TAAR1). Cette activation module la neurotransmission monoaminergique, affectant la fréquence de décharge des neurones dopaminergiques et sérotoninergiques . Les effets du composé sont médiés par la modulation du transporteur de dopamine et d'autres transporteurs de monoamines .

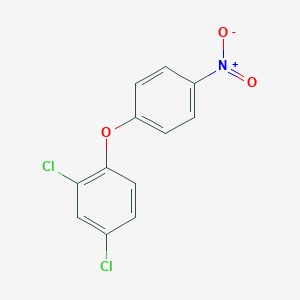

Comparaison Avec Des Composés Similaires

RO5166017 est unique par sa forte sélectivité et sa puissance pour le TAAR1. Les composés similaires comprennent :

Méthamphétamine : Un agoniste connu du TAAR1 mais avec une activité significative à d'autres cibles.

3-Iodothyronamine : Un autre agoniste du TAAR1 avec une activité pharmacologique plus large.

RO5256390 : Un agoniste du TAAR1 similaire avec une sélectivité et une puissance comparables.

Ces composés diffèrent par leur sélectivité et leurs profils pharmacologiques, ce qui fait de this compound un outil précieux pour étudier les effets spécifiques du TAAR1 .

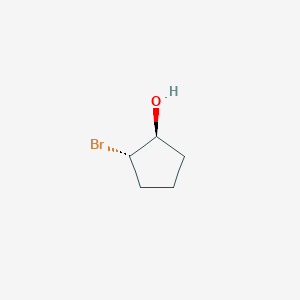

Propriétés

IUPAC Name |

(4S)-4-[(N-ethylanilino)methyl]-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-2-15(11-6-4-3-5-7-11)8-10-9-16-12(13)14-10/h3-7,10H,2,8-9H2,1H3,(H2,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPONHQQJLWPUPH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1COC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C[C@H]1COC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030323 | |

| Record name | N-Ethyl-N-{[(4S)-2-imino-1,3-oxazolidin-4-yl]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048346-74-2 | |

| Record name | RO-5166017 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048346742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-{[(4S)-2-imino-1,3-oxazolidin-4-yl]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-5166017 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK98JFQ52U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

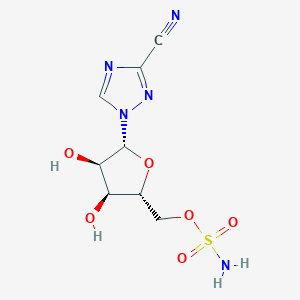

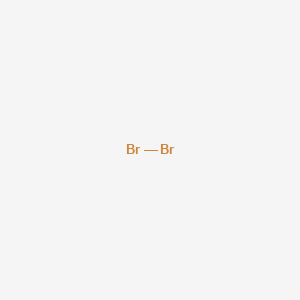

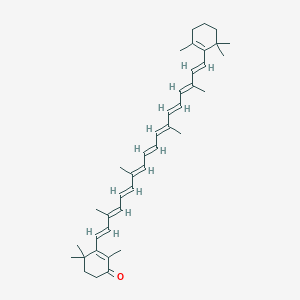

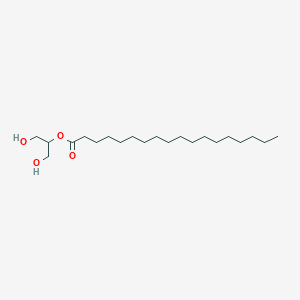

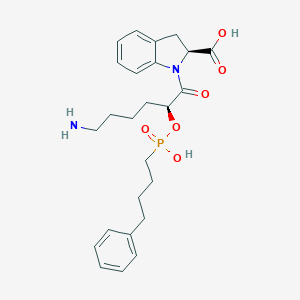

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.